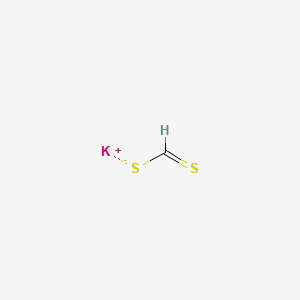![molecular formula C48H88ClN3O B15184669 1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride CAS No. 97338-27-7](/img/structure/B15184669.png)
1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 306-620-0, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents, with strict control over temperature and reaction times to maximize yield and purity. The final product is purified through crystallization and washing to remove any residual acids and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluene derivatives.
Oxidation: Under certain conditions, it can be oxidized to form carbon dioxide, water, and nitrogen oxides.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.
Major Products
Reduction: Aminotoluene derivatives.
Oxidation: Carbon dioxide, water, and nitrogen oxides.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in studies of detonation and explosive properties.
Biology: Research into its toxicological effects on living organisms and its environmental impact.
Medicine: Limited use in research related to its effects on human health and potential antidotes for exposure.
Industry: Used in the development of new explosive materials and safety protocols for handling and storage.
Wirkmechanismus
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release large amounts of energy. Upon detonation, the compound undergoes a rapid exothermic decomposition, producing gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas expansion creates a shock wave, resulting in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison
2,4,6-trinitrotoluene is unique among these compounds due to its higher explosive power and stability. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they are less powerful and more sensitive to shock. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.
Eigenschaften
CAS-Nummer |
97338-27-7 |
|---|---|
Molekularformel |
C48H88ClN3O |
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
N-[3-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]propyl]-16-methylheptadecanamide;chloride |
InChI |
InChI=1S/C48H87N3O.ClH/c1-44(2)33-26-21-17-13-9-5-7-11-15-19-23-30-37-47-49-40-42-51(47,43-46-35-28-25-29-36-46)41-32-39-50-48(52)38-31-24-20-16-12-8-6-10-14-18-22-27-34-45(3)4;/h25,28-29,35-36,44-45H,5-24,26-27,30-34,37-43H2,1-4H3;1H |
InChI-Schlüssel |
MORNXGRYBKAXBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCCCCCC(C)C)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



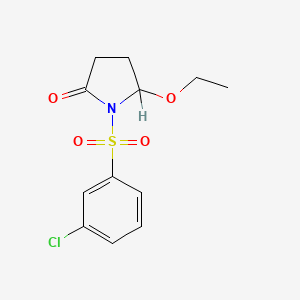
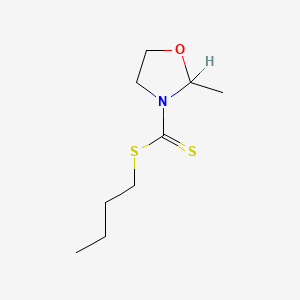
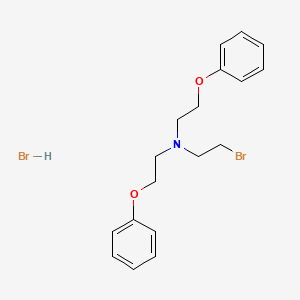
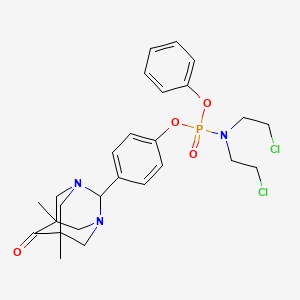
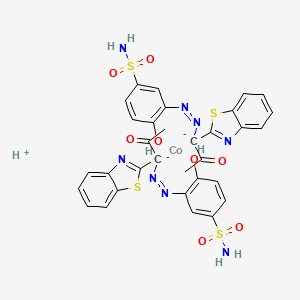

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

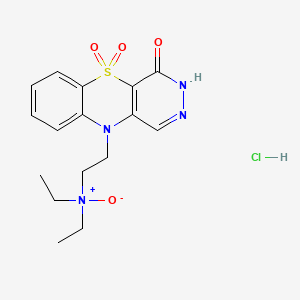
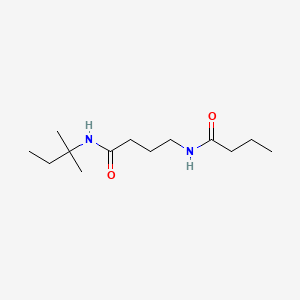

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
